2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-6-7(9)3-2-4-8(6)10-11;;/h5,7H,2-4,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYIGRKZRJGZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(CCCC2=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride typically starts from cyclohexanone derivatives and hydrazine reagents. The key synthetic step involves the formation of the indazole ring by condensation of 2-acetylcyclohexanone with hydrazine hydrate under acidic conditions.
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- Starting Materials: 2-acetylcyclohexanone and hydrazine hydrate.
- Conditions: Reflux in the presence of an acid catalyst (e.g., hydrochloric acid).
- Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl followed by cyclization and ring closure to form the indazole core.
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- Continuous flow reactors are employed to maintain consistent reaction parameters and improve scalability.
- Microwave irradiation has been reported to enhance reaction efficiency and reduce reaction times in industrial setups.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Cyclization | 2-acetylcyclohexanone + Hydrazine hydrate, acid catalyst, reflux | Formation of 2H-indazole ring | High yield, mild conditions |
| Salt formation | Treatment with HCl | Formation of dihydrochloride salt | Improves stability and solubility |
Detailed Experimental Procedure (Laboratory Scale)
A representative laboratory procedure involves:
- Mixing 2-acetylcyclohexanone with hydrazine hydrate in methanol or aqueous acidic medium.
- Heating under reflux for several hours to ensure complete cyclization.
- Monitoring reaction progress by thin-layer chromatography (TLC).
- After completion, cooling the reaction mixture and adding hydrochloric acid to precipitate the dihydrochloride salt.
- Filtering and drying the product under vacuum to obtain pure this compound.
Characterization and Purity Assessment
The synthesized compound is characterized by:
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- IR spectroscopy to identify characteristic NH and amine group absorptions.
- ^1H NMR and ^13C NMR to confirm the indazole ring structure and methyl substitution.
- Mass spectrometry for molecular weight confirmation.
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- Melting point determination to assess purity.
- Stability tests under laboratory conditions show the compound retains biological activity over time.
Reaction Analysis and Variations
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- The compound can undergo oxidation using potassium permanganate or hydrogen peroxide.
- Reduction reactions may be performed with sodium borohydride or lithium aluminum hydride, useful for modifying functional groups on the ring.
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- Nucleophilic substitutions on halogenated derivatives can be achieved under basic conditions (e.g., sodium hydroxide in aqueous or alcoholic solutions), allowing further functionalization.
Research Findings and Yields
- The yield of the cyclization step typically ranges from 60% to 80% depending on reaction time and conditions.
- Industrial processes employing continuous flow and microwave techniques report improved yields and purity due to better control of reaction parameters.
- The hydrochloride salt form enhances compound stability, facilitating storage and handling.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Typical Conditions/Notes |
|---|---|---|
| Starting Materials | 2-acetylcyclohexanone and hydrazine hydrate | Commercially available |
| Cyclization Method | Reflux in acidic medium (e.g., HCl) | 4–6 hours reflux, monitored by TLC |
| Industrial Enhancements | Continuous flow reactors, microwave irradiation | Improved scalability and reaction efficiency |
| Salt Formation | Treatment with hydrochloric acid to form dihydrochloride salt | Enhances solubility and stability |
| Purification | Filtration and vacuum drying | Yields pure crystalline product |
| Characterization Techniques | IR, ^1H NMR, ^13C NMR, Mass Spectrometry | Confirms structure and purity |
| Reaction Variations | Oxidation, reduction, nucleophilic substitution | Enables further chemical modifications |
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can produce a variety of substituted indazole compounds .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and pain relief, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: Anti-Cancer Activity
A study demonstrated that 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride showed significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
Biological Studies
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Table: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for various functional group modifications .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions with hydrazine derivatives followed by functional group modifications to introduce the dihydrochloride form. This synthetic flexibility makes it an attractive intermediate for researchers .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals that require specific indazole derivatives as precursors .
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
Structural Analogues
Table 1: Structural Comparison of Tetrahydroindazole Derivatives
† Molecular weights adjusted for dihydrochloride form; discrepancies in evidence sources noted.
Key Observations :
Functional Analogues
Table 2: Comparison with Azoamidine Initiators and Imidazole Derivatives
Key Observations :
- Azoamidine compounds like those in Table 2 serve as water-soluble initiators in polymer chemistry, diverging from the target compound’s role in medicinal chemistry .
- The imidazole-aniline hybrid in Table 2 highlights the versatility of nitrogen-containing heterocycles in diverse synthetic pathways .
Research Findings and Pharmacological Considerations
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C8H13N3
- Molecular Weight : 151.21 g/mol
- SMILES : CN1C=C2C(CCCC2=N1)N
The compound exhibits significant biochemical interactions:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies.
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Cell Growth Inhibition : It has demonstrated the ability to inhibit cell growth in neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle. This suggests potential applications in cancer treatment.
Molecular Mechanism
The molecular mechanism underlying the biological activity of this compound involves:
- Binding Interactions : The compound binds to the active site of COX-2, inhibiting its enzymatic activity and subsequently affecting downstream signaling pathways related to inflammation.
Anticancer Activity
A notable study explored the anticancer properties of indazole derivatives, including this compound. The findings indicated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance:
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications at specific positions on the indazole ring significantly affect biological activity:
- Substituents at Positions 4 and 6 : These modifications have been crucial for enhancing COX-2 inhibitory activity and overall cytotoxicity against cancer cells .
Comparison with Similar Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amino dihydrochloride | 0.124 - 3.81 | COX-2 inhibition |
| Indazole derivative A | < 0.1 | FGFR1 inhibition |
| Indazole derivative B | > 5.0 | ERK1/2 pathway modulation |
Potential Therapeutic Applications
The diverse biological activities suggest several therapeutic applications:
- Anti-inflammatory Agents : Due to its COX-2 inhibitory properties.
- Anticancer Agents : Its ability to inhibit cell growth in various cancer types positions it as a potential anticancer drug candidate.
- Insect Growth Regulators : Emerging studies indicate potential use in pest control due to its effects on insect growth regulation .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride with high purity?
- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with ketones or aldehydes under acidic conditions (e.g., acetic acid reflux). For example, similar tetrahydroindazolamine derivatives are synthesized using thiourea, arylthiourea, or 3-formyl-indole intermediates under reflux (3–5 hours) . Post-synthesis purification via recrystallization in solvents like ethanol/water (yield: 73%, purity: 86% by GC) or hexane (yield: 65%, purity: 99.5%) is critical to remove unreacted precursors .
- Key Data :
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| EtOH/H₂O | 75 | 90 |
| Hexane | 65 | 99.5 |
Q. How should researchers characterize this compound’s structural integrity and purity?
- Methodology : Use NMR (¹H/¹³C) to confirm the indazole ring structure and amine protonation states. HPLC (≥98% purity threshold) with mobile phases like acetonitrile (ACN)/trifluoroacetic acid (TFA) is recommended for purity validation . Mass spectrometry (MS) can verify the molecular ion peak at m/z 162.19 (neutral form) and confirm dihydrochloride salt formation via chloride ion detection .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodology : Store desiccated at −20°C to prevent hygroscopic degradation . Avoid exposure to light (use amber vials) and maintain pH-neutral conditions to prevent amine deprotonation. Solubility in water (>15 mg/mL) allows aqueous stock solutions, but long-term storage in polar solvents like methanol may degrade the compound .
Advanced Research Questions
Q. How do solvent choices impact the compound’s stability in biological assays?
- Methodology : Polar aprotic solvents (e.g., DMSO) are ideal for in vitro assays due to the compound’s high solubility, but residual solvents like ethanol can interfere with cytotoxicity assays. Pre-screen solvents via GC to confirm <0.1% residual levels . Dihydrochloride salts exhibit better aqueous stability than hydrochloride forms, as shown in comparative studies with similar amines (e.g., dexpramipexole dihydrochloride retains >95% potency after 6 months at −20°C) .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?
- Methodology : Standardize assay conditions (pH, temperature, cell lines) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound aggregation in culture media. Use dynamic light scattering (DLS) to confirm colloidal stability and repeat assays with freshly prepared solutions .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like dopamine receptors, leveraging structural analogs (e.g., dexpramipexole dihydrochloride’s [α]/D +60–70° optical activity) . QSAR models can correlate substituent effects (e.g., methyl vs. propyl groups) with bioavailability .
Q. What mechanistic insights explain its potential neuroprotective effects?
- Methodology : In vitro assays (e.g., SH-SY5Y neuronal cells) can assess mitochondrial membrane potential stabilization. Compare results to structurally related compounds like 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride, which shows ROS-scavenging activity via Nrf2 pathway activation . Pair these with transcriptomic profiling (RNA-seq) to identify downstream targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
